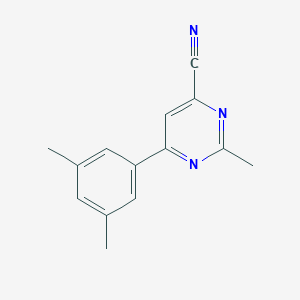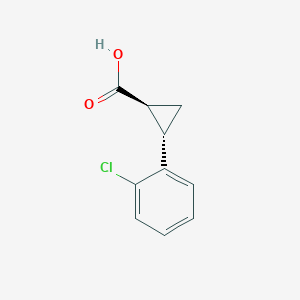
trans-2-(2-Chlorophenyl)cyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the chemical formula C10H9ClO2. It is a colorless to light yellow crystalline solid. This compound is notable for its cyclopropane ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid involves the hydrogenation reduction reaction of p-chlorobenzaldehyde and cyclopropane-1-carboxylic acid . This reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under an atmosphere of hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar hydrogenation reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, to convert the carboxylic acid group into a carboxylate or other oxidized forms.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which reduces the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylate salts, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the biosynthesis pathway.
Comparison with Similar Compounds
Similar Compounds
- Trans-2-phenylcyclopropane-1-carboxylic acid
- Trans-2-chloromethylvinylboronic acid
- Trans-2-ethoxyvinylboronic acid pinacol ester
Uniqueness
Trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity to certain enzymes or receptors, making it a valuable compound in biochemical research.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(1S,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
FXRZNBPQNVOJTP-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


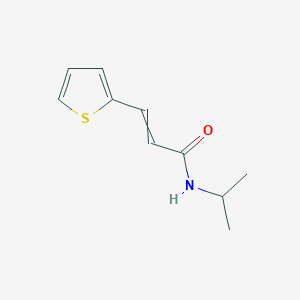
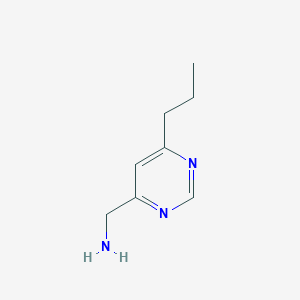
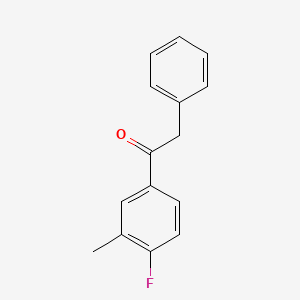
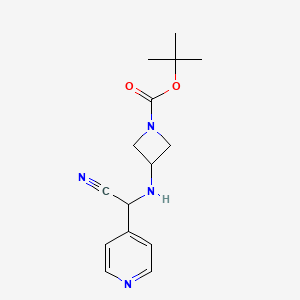
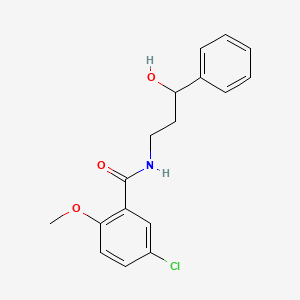
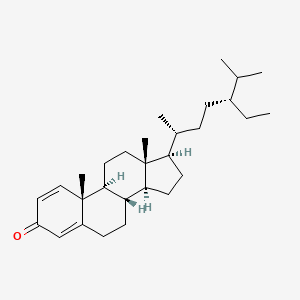
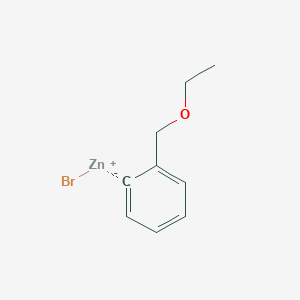
![5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14872462.png)

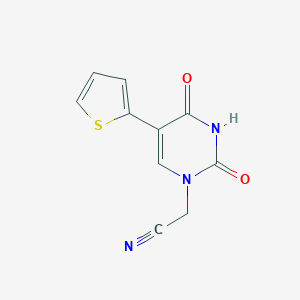
![3-[3-(4-Bromophenyl)ureido]-4-ethoxy-benzenesulfonyl chloride](/img/structure/B14872480.png)
![2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B14872483.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine](/img/structure/B14872493.png)
